molecular formula C11H13BrO2 B045185 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde CAS No. 119646-68-3

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde

Cat. No.: B045185
CAS No.: 119646-68-3
M. Wt: 257.12 g/mol
InChI Key: TUTMRJRVZVXKAM-UHFFFAOYSA-N
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Description

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H13BrO2 . It is a substituted benzaldehyde, characterized by the presence of a bromine atom at the 3-position, a tert-butyl group at the 5-position, and a hydroxyl group at the 2-position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has several applications in scientific research:

Safety and Hazards

The compound is associated with certain hazards. The hazard statements for this compound include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is unique due to the combination of the bromine atom, tert-butyl group, and hydroxyl group on the benzene ring. This combination of functional groups provides specific reactivity and properties that are valuable in various chemical and biological applications .

Properties

IUPAC Name

3-bromo-5-tert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTMRJRVZVXKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428274
Record name 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119646-68-3
Record name 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-4-(tert-butyl)phenol [Intermediate 1, Step 1] (6.87 g, 30 mmol) and hexamethylenetetramine (20 g, 143 mmol) in trifluoroacetic acid (60 mL) was heated at 90° C. under nitrogen for 22 hours. The hot reaction mixture was poured into 1M aqueous hydrochloric acid (200 mL) and the mixture stirred vigorously for 6 hours. The resulting suspension was filtered to give 3-bromo-5-(tert-butyl)-2-hydroxybenzaldehyde (6.79 g, 88% yield) as a yellow solid.
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-tert-butylsalicylaldehyde (3.03 g, 16.97 mmol) in acetic acid (3.5 mL) was added a solution of bromine (0.90 mL, 17.56 mmol) in acetic acid (8.5 mL) dropwise within 15 min. The reaction mixture was stirred at room temperature for 3 h at 50° C. and was monitored by TLC (EA/heptane:1:4) and analytical HPLC analysis. Analytical HPLC analysis of the reaction mixture after 2.5 h shows the desired product ˜68% and the unreacted starting material ˜32%. A second batch of bromine (0.15 mL) in acetic acid (3 mL) was added and the reaction mixture was stirred at 50° C. for another 15 h. Analytical HPLC analysis of the reaction mixture after overnight stirring shows the desired product ˜96% and still shows the starting material ˜4%. The reaction mixture was diluted with dichloromethane (50 mL) and the organic layer was washed with 39% sodium bisulfite solution (1×10 mL), water, saturated NaHCO3 and brine. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to give the crude desired product as a pale yellow crystalline solid (4.6150 g). Purification of the crude product by Silica-gel flash chromatography on silica gel column and elution with 0-5% ethyl acetate in n-heptane afforded the desired product as a pale yellow crystalline solid (4.07 g, 93% yield). 1H NMR (400 MHz, CDCl3): δ 1.33 (s, 9H, t-Bu-), 7.49 (s, 1H, H-4), 7.81 (d, 1H, H-6), 9.85 (s, 1H, —CHO), 11.41 (s, 1H, —OH). 1H NMR of the isolated product was identical with that of a previously reported sample of the product (Girsch et al., 2008) LC-MS analysis of the product in negative mode shows the desired product's mass: m/z 255 (79BrM+−H) and m/z 257 (81BrM+−H). GC-MS analysis of the product in CI mode (Methane) shows the desired product's mass: m/z 256 (79BrM+) and m/z 258 (81BrM+).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Name
EA heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-4-(tert-butyl)phenol [Intermediate 1, Step 1] (6.87 g, 30 mmol) and hexamethylenetetramine (20 g, 143 mmol) in trifluoroacetic acid (60 mL) was heated at 90° C. under nitrogen for 22 hours. The hot reaction mixture was poured into 1M aqueous hydrochloric acid (200 mL) and the mixture stirred vigorously for 6 hours. The resulting suspension was filtered to give 3-bromo-5-(tert-butyl)-2-hydroxybenzaldehyde (6.79 g, 88% yield) as a yellow solid.
Quantity
6.87 g
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the molecular conformation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde?

A1: Research indicates that the molecular conformation of this compound is stabilized by an intramolecular O—H⋯O hydrogen bond. The structure exhibits a planar conformation with all non-hydrogen atoms, excluding the methyl groups, lying approximately within the same plane. []

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